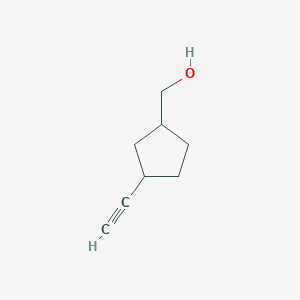

(3-Ethynylcyclopentyl)methanol

Description

(3-Ethynylcyclopentyl)methanol is a cyclopentane derivative featuring an ethynyl (–C≡CH) group at the 3-position of the cyclopentyl ring and a hydroxymethyl (–CH₂OH) substituent. Its structure combines the rigidity of the cyclopentane ring with the reactivity of the ethynyl and alcohol functional groups, enabling diverse chemical modifications .

Properties

IUPAC Name |

(3-ethynylcyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-3-4-8(5-7)6-9/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKGCMCYZMFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylcyclopentyl)methanol typically involves the following steps:

Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the ethynyl and hydroxymethyl groups.

Ethynylation: The introduction of the ethynyl group can be achieved through a palladium-catalyzed coupling reaction. For example, cyclopentene can be reacted with an ethynyl halide in the presence of a palladium catalyst and a base such as triethylamine.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be done by reacting the ethynyl-substituted cyclopentene with formaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of (3-Ethynylcyclopentyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Ethynylcyclopentyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form (3-Ethynylcyclopentyl)methane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in (3-Ethynylcyclopentyl)methanol can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: (3-Ethynylcyclopentyl)carboxylic acid, (3-Ethynylcyclopentyl)aldehyde.

Reduction: (3-Ethynylcyclopentyl)methane.

Substitution: (3-Ethynylcyclopentyl)chloride.

Scientific Research Applications

Chemistry: (3-Ethynylcyclopentyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, (3-Ethynylcyclopentyl)methanol can be used as a probe to study enzyme activity and metabolic pathways. Its structural features make it a useful tool for investigating biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, (3-Ethynylcyclopentyl)methanol can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Ethynylcyclopentyl)methanol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and other biomolecules. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the hydroxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds are selected for comparison based on structural similarities (cyclopentyl or aromatic cores with hydroxymethyl or related substituents):

Key Observations :

- Core Structure: The cyclopentane core in (3-Ethynylcyclopentyl)methanol confers conformational rigidity compared to the planar phenyl ring in (3-Ethynylphenyl)methanol. This impacts steric interactions and solubility .

(3-Ethynylcyclopentyl)methanol

Ethynyl introduction may involve Sonogashira coupling or alkyne alkylation .

(3-(4-Methoxyphenyl)cyclopentyl)methanol

Synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling to attach the 4-methoxyphenyl group to the cyclopentane ring. NMR data (¹H and ¹³C) confirmed regioselectivity at the 3-position .

(3-Ethynylphenyl)methanol

Likely synthesized through alkyne functionalization of a benzaldehyde precursor, followed by reduction to the alcohol. The SMILES string (C#CC1=CC=CC(=C1)CO) indicates meta-substitution .

Physicochemical Properties

| Property | (3-Ethynylcyclopentyl)methanol | (3-(4-Methoxyphenyl)cyclopentyl)methanol | (3-Ethynylphenyl)methanol |

|---|---|---|---|

| Boiling Point | ~200–220°C (estimated) | ~250–270°C (estimated) | ~180–200°C (estimated) |

| Solubility | Moderate in polar solvents | High in DMSO, low in water | Moderate in ethanol |

| Reactivity | High (alkyne) | Moderate (methoxy stabilization) | High (alkyne, phenyl) |

Notes:

- The ethynyl group in (3-Ethynylcyclopentyl)methanol increases hydrophobicity compared to its methoxyphenyl analog, which has enhanced solubility in polar aprotic solvents due to the methoxy group .

Biological Activity

(3-Ethynylcyclopentyl)methanol is an organic compound with the molecular formula C₈H₁₂O. It features a cyclopentane ring substituted with an ethynyl group at the third position and a hydroxymethyl group at the first position. This unique structure allows for a variety of chemical reactions and biological applications, making it a valuable compound in both synthetic chemistry and biological research.

Synthesis Methods

The synthesis of (3-Ethynylcyclopentyl)methanol typically involves several key steps:

- Starting Material : The process begins with cyclopentene.

- Ethynylation : The ethynyl group is introduced via a palladium-catalyzed coupling reaction, reacting cyclopentene with an ethynyl halide in the presence of a base like triethylamine.

- Hydroxymethylation : The hydroxymethyl group is added by reacting the ethynyl-substituted cyclopentene with formaldehyde, using sodium hydroxide as a base.

Chemical Reactions

(3-Ethynylcyclopentyl)methanol can undergo various reactions:

- Oxidation : It can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction can yield (3-Ethynylcyclopentyl)methane using lithium aluminum hydride.

- Substitution : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.

Table of Reactions

| Reaction Type | Product | Reagents Used |

|---|---|---|

| Oxidation | (3-Ethynylcyclopentyl)carboxylic acid | Potassium permanganate |

| Reduction | (3-Ethynylcyclopentyl)methane | Lithium aluminum hydride |

| Substitution | (3-Ethynylcyclopentyl)chloride | Thionyl chloride |

The biological activity of (3-Ethynylcyclopentyl)methanol is largely attributed to its structural features, which allow it to interact with various molecular targets such as enzymes and receptors. The ethynyl group can engage in π-π interactions and hydrogen bonding, while the hydroxymethyl group can form hydrogen bonds, modulating the activity of target molecules and influencing biological processes.

Applications in Research

- Enzyme Activity Studies : The compound serves as a probe in biochemical research to study enzyme kinetics and metabolic pathways.

- Medicinal Chemistry : It has potential applications in developing pharmaceutical compounds, particularly due to its ability to modify biological activity through structural variations.

Case Studies and Research Findings

Research indicates that compounds similar to (3-Ethynylcyclopentyl)methanol have been investigated for their therapeutic potential. For example:

- A study highlighted the use of related compounds in targeting specific enzymatic pathways involved in cancer metabolism, suggesting that modifications to the cyclopentane structure could enhance efficacy against certain cancer types .

- Another investigation explored how hydroxymethylated derivatives could influence neuroprotective mechanisms, indicating potential applications in neurodegenerative disease treatment .

Comparative Analysis with Similar Compounds

The uniqueness of (3-Ethynylcyclopentyl)methanol lies in its specific combination of functional groups, which distinguishes it from similar compounds:

| Compound | Key Functional Group | Distinctive Feature |

|---|---|---|

| (3-Ethynylcyclopentyl)amine | Amine | More basic character |

| (3-Ethynylcyclopentyl)carboxylic acid | Carboxylic acid | Acidic properties |

| (3-Ethynylcyclopentyl)aldehyde | Aldehyde | Reactive carbonyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.